

A Technical Guide to Commercial Polycaprolactone Triol: Sources, Grades, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polycaprolactone Triol

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For Researchers, Scientists, and Drug Development Professionals

Polycaprolactone (PCL) triol, a biodegradable and biocompatible aliphatic polyester, is a versatile polymer extensively utilized in the biomedical and pharmaceutical fields. Its unique properties, including its low melting point, ease of processing, and compatibility with a wide range of other polymers, make it an ideal candidate for applications such as drug delivery systems, tissue engineering scaffolds, and the synthesis of high-performance polyurethanes. This technical guide provides a comprehensive overview of the commercial sources, available grades, and key applications of **polycaprolactone triol**, with a focus on providing practical information for researchers and professionals in drug development.

Commercial Sources and Grades

Polycaprolactone triol is commercially available from several chemical suppliers, each offering a range of grades with varying molecular weights and physical properties. The choice of a specific grade is critical as it directly influences the characteristics of the final product, such as its degradation rate, mechanical strength, and drug release profile. Below is a summary of some of the key commercial suppliers and the typical grades of **polycaprolactone triol** they offer.

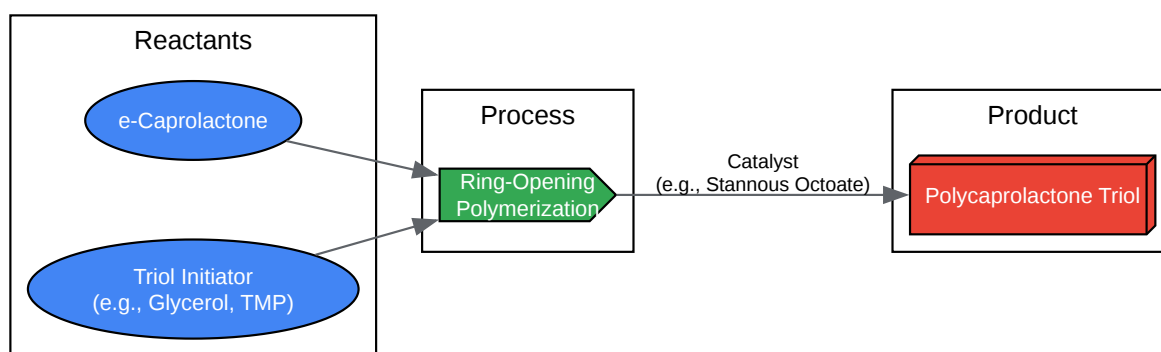
Supplier	Grade/Product Name	Average Molecular Weight (Mn) (g/mol)	Hydroxyl Value (mg KOH/g)	Density (g/mL at 25 °C)	Softening /Melting Point (°C)	Viscosity
Sigma-Aldrich	Polycaprolactone triol	~300[1][2]	-	1.07[1]	10[1]	-
Polycaprolactone triol	~900	-	1.08	30	-	
Scientific Polymer Products	Poly(caprolactone)triol	~540[3]	310[3]	1.08 (at 40 °C)[3]	17[3]	180-230 cS (at 55 °C) [3]
Biosynth	Polycaprolactone triol	~500	-	-	-	-
Polycaprolactone triol	~850[4]	-	1.08	-	-	
Polycaprolactone triol	~1000	-	-	-	-	
Gantrade	Polycaprolactone polyols	310 - 4000 (range for diols, triols, and tetraols)[5]	-	-	-	-
Tri-iso	Polycaprolactone triols	Varies	Lower value indicates higher MW[6]	-	-	Lower than standard polyester triols[6]

Note: This table is a summary of available data and may not be exhaustive. Researchers should always refer to the specific technical data sheets provided by the supplier for the most accurate and up-to-date information.

Key Characteristics and Synthesis

Polycaprolactone triols are typically synthesized through the ring-opening polymerization of ϵ -caprolactone, initiated by a triol such as trimethylolpropane or glycerol.[6] This method allows for precise control over the molecular weight and results in a polymer with a narrow molecular weight distribution (low polydispersity).[6] The resulting **polycaprolactone triols** are characterized by their hydroxyl value, which is a measure of the concentration of hydroxyl groups and is inversely proportional to the molecular weight.[6]

The structure of **polycaprolactone triol**, with its three hydroxyl end-groups, allows for the formation of crosslinked networks, leading to materials with enhanced mechanical properties and thermal stability compared to their linear diol counterparts.



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Ring-Opening Polymerization of ϵ -Caprolactone to Synthesize **Polycaprolactone Triol**.

Experimental Protocols

Synthesis of Polyurethane from Polycaprolactone Diol (A Representative Protocol)

This protocol describes a two-step solution polymerization method for synthesizing polyurethanes using a polycaprolactone diol, which can be adapted for **polycaprolactone triol** to create crosslinked polyurethanes.[7]

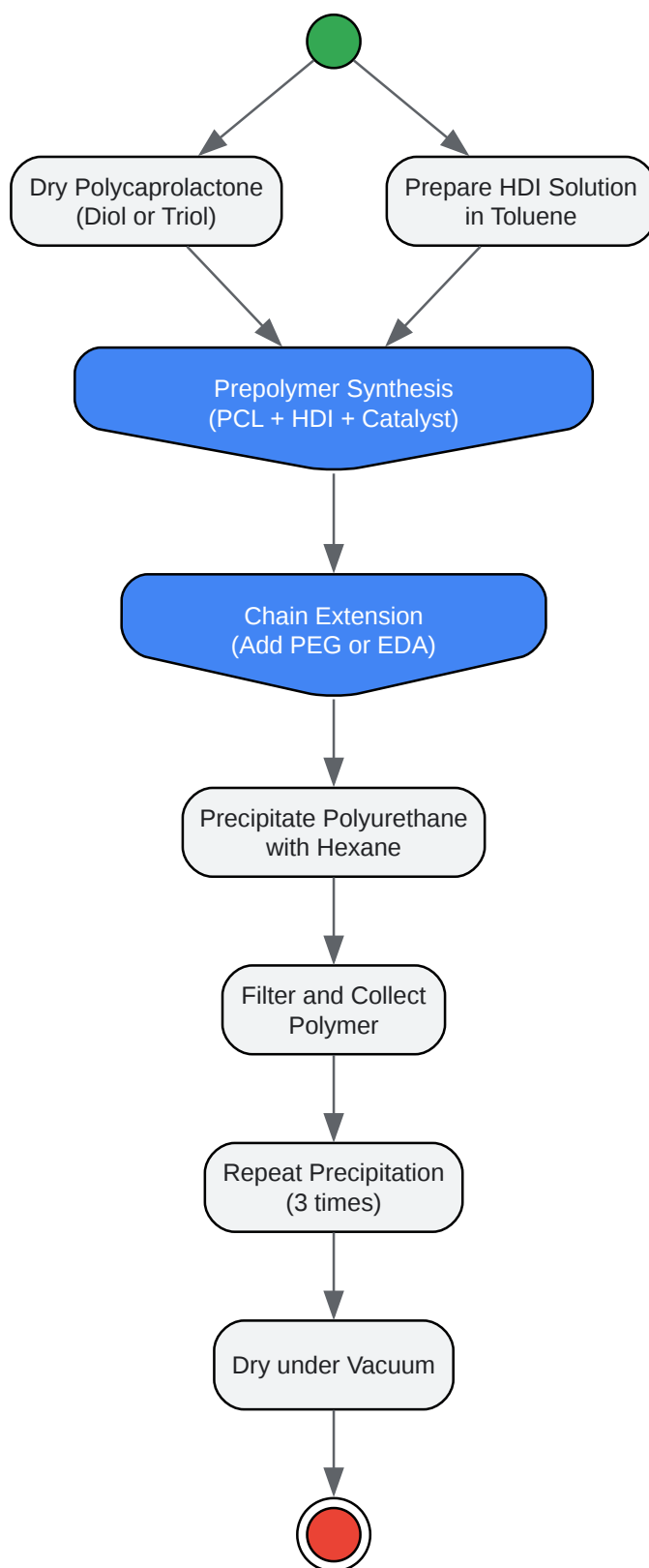
Materials:

- Polycaprolactone diol (or triol)
- Toluene (dried over 4-Å molecular sieves)
- Hexamethylene diisocyanate (HDI)
- Stannous octoate (catalyst)
- Chain extender (e.g., polyethylene glycol (PEG) or ethylenediamine (EDA))
- Hexane

Procedure:

- Drying of PCL: Dry the polycaprolactone diol/triol under a nitrogen atmosphere at 160°C for 1 hour to remove any residual water.[\[7\]](#)
- Prepolymer Synthesis:
 - In a reaction flask under a dry nitrogen atmosphere, dissolve HDI in toluene.
 - Add a solution of the dried PCL diol/triol in toluene dropwise to the HDI solution while stirring at 60°C.[\[7\]](#)
 - Add stannous octoate (0.1% v/v of the solvent) to the reaction mixture.[\[7\]](#)
 - Increase the temperature to 85°C and continue the reaction for 3 hours.[\[7\]](#)
- Chain Extension:
 - Prepare a solution of the chain extender (PEG or EDA) in toluene.
 - Add the chain extender solution dropwise to the prepolymer solution while stirring.
 - Maintain the reaction at 85°C for at least 18 hours.[\[7\]](#)
- Precipitation and Purification:

- Cool the polymer solution to 0°C and add at least five times the volume of hexane to precipitate the polyurethane.[\[7\]](#)
- Filter the solution to collect the polymer.
- Repeat the precipitation step three times for purification.[\[7\]](#)
- Drying: Dry the final polyurethane product under vacuum at 50°C for 2 days.[\[7\]](#)



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A generalized workflow for the synthesis of polyurethane using a polycaprolactone polyol.

Fabrication of Polycaprolactone Nanoparticles for Drug Delivery

This protocol outlines a nanoprecipitation (solvent displacement) method for preparing PCL nanoparticles, a common technique for encapsulating hydrophobic drugs.

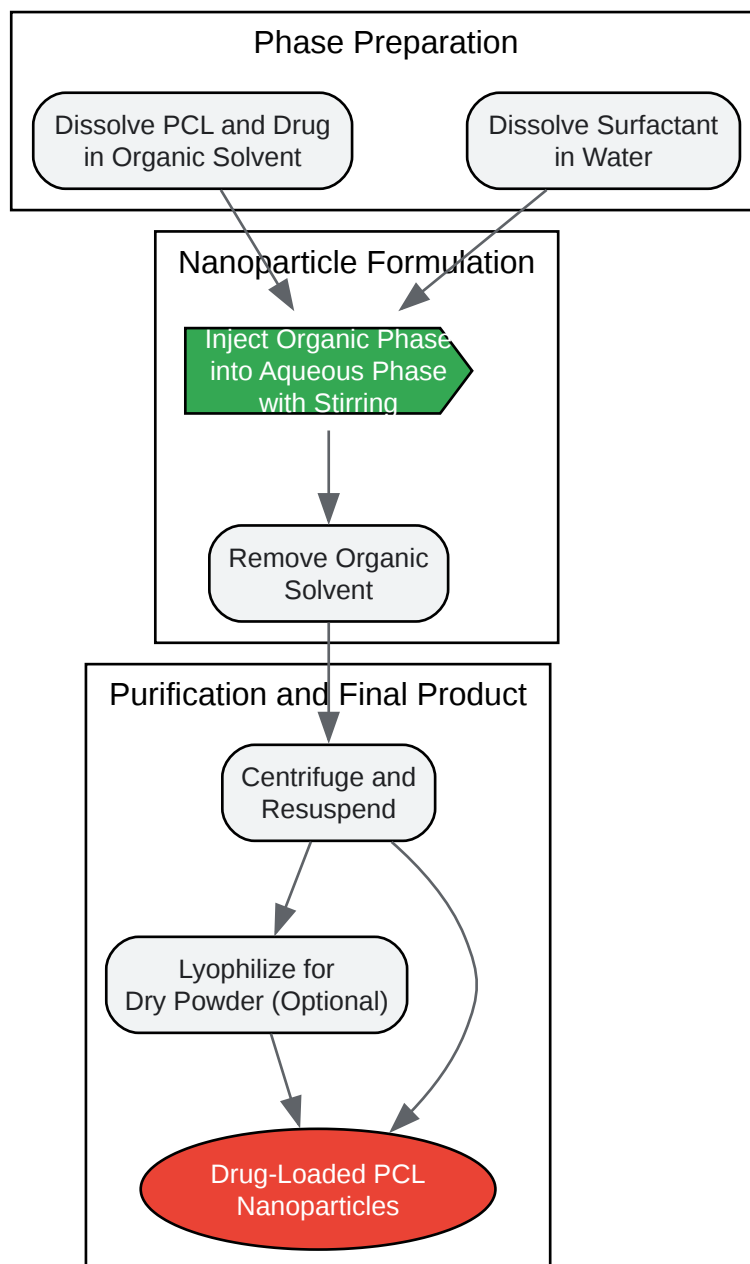
Materials:

- Polycaprolactone (triol or other grades)
- Organic solvent (e.g., acetone, acetonitrile)
- Aqueous phase (e.g., deionized water)
- Surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
- Drug to be encapsulated

Procedure:

- Organic Phase Preparation: Dissolve the polycaprolactone and the hydrophobic drug in the organic solvent.
- Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
- Nanoprecipitation:
 - Slowly inject the organic phase into the aqueous phase under continuous magnetic stirring.
 - The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of PCL as nanoparticles, entrapping the drug.
- Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator or by stirring at room temperature.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any free drug or surfactant. Resuspend the nanoparticles in fresh aqueous solution.

- Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder.



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A schematic representation of the nanoprecipitation method for drug encapsulation in PCL nanoparticles.

Applications in Drug Development and Research

The unique properties of **polycaprolactone triol** make it a valuable material for various applications in the pharmaceutical and biomedical fields.

- **Drug Delivery:** PCL's biodegradability and biocompatibility make it an excellent candidate for developing controlled drug delivery systems.[4][8][9] PCL-based nanoparticles, microspheres, and implants can provide sustained release of a wide range of therapeutic agents, from small molecules to biologics. The use of PCL triol can lead to the formation of more stable and crosslinked drug delivery matrices.
- **Tissue Engineering:** PCL is widely used to fabricate scaffolds for tissue engineering due to its ability to support cell adhesion, proliferation, and differentiation.[8][10] Scaffolds can be produced using various techniques, including solvent casting, particulate leaching, and 3D printing. The mechanical properties and degradation rate of these scaffolds can be tailored by selecting the appropriate grade of PCL triol and by blending it with other polymers.
- **Polyurethane Synthesis:** **Polycaprolactone triols** are key components in the synthesis of high-performance polyurethanes.[6] These polyurethanes exhibit excellent hydrolytic stability, UV resistance, and mechanical properties, making them suitable for a variety of biomedical applications, including coatings for medical devices and as components of implantable materials.[6]

Conclusion

Polycaprolactone triol is a highly versatile and valuable biomaterial for researchers, scientists, and drug development professionals. Its commercial availability in a range of grades provides the flexibility to tailor material properties for specific applications. A thorough understanding of the different commercial sources, the key characteristics of the available grades, and the established experimental protocols is essential for the successful development of innovative drug delivery systems, tissue engineering scaffolds, and advanced biomedical materials. As research in these fields continues to advance, the demand for well-characterized and high-quality **polycaprolactone triol** is expected to grow, further solidifying its role as a cornerstone of modern biomedical and pharmaceutical research.

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- To cite this document: BenchChem. [A Technical Guide to Commercial Polycaprolactone Triol: Sources, Grades, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821333#commercial-sources-and-grades-of-polycaprolactone-triol]

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